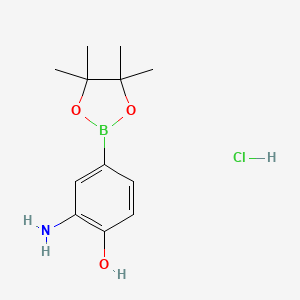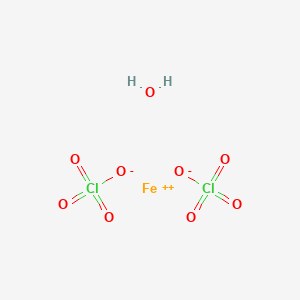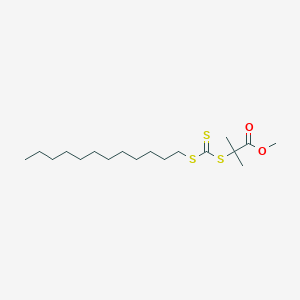
Methyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoate, 95%
Descripción general
Descripción
“Methyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoate” is a chemical compound with the empirical formula C18H34O2S3 . It is also known as "2-[[ (Dodecylthio)thioxomethyl]thio]-2-methylpropanoic acid methyl ester" . This compound is used as a RAFT (Reversible Addition Fragmentation Chain Transfer) agent for controlled radical polymerization, especially suited for the polymerization of styrene, acrylate, and acrylamide monomers .
Molecular Structure Analysis
The molecular weight of this compound is 378.66 g/mol . The SMILES string representation of its structure isCCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OC . Chemical Reactions Analysis
This compound is used in RAFT polymerization, a type of controlled radical polymerization . It is particularly suited for the polymerization of styrene, acrylate, and acrylamide monomers .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.517 and a density of 1.008 g/mL at 25 °C . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Surfactant-Free Polymerization
Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropanoate (TTCA) has been utilized in surfactant-free, ab initio, batch emulsion polymerization. The application of TTCA in polymerization demonstrates its potential as a surface-active RAFT (Reversible Addition-Fragmentation Chain Transfer) agent. It was particularly noted for enabling the polymerization of n-butyl methacrylate into small, stable particles, showcasing the stabilizing efficiency of TTCA despite challenges in controlling molar mass. This highlights its role in facilitating polymerization processes without the need for surfactants, opening avenues for creating polymers with specific characteristics (Stoffelbach et al., 2008).
Thermoresponsive Polymers
The compound has also been applied in the synthesis of well-defined thermoresponsive polymers, specifically poly(N-isopropylacrylamide) (PNIPAM) macromonomers, via RAFT polymerization. This process involved using the compound as a RAFT chain transfer agent, allowing for precise control over the polymerization process. The resulting PNIPAM macromonomers exhibit thermo-responsive properties and have potential applications in creating smart materials and coatings, which respond to changes in temperature (McKee et al., 2011).
Photocatalytic Water Purification
Research has explored the use of compounds like methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropanoate in the photocatalytic oxidation of organic pollutants in water. These studies investigate the potential of such compounds in enhancing the efficiency of photocatalytic processes for water purification, contributing to environmental remediation efforts (Domínguez et al., 1998).
Gene Delivery Systems
The compound has found application in the synthesis of star-shaped polymers for potential use in gene delivery systems. Its role in creating polymers that can form polyplexes with DNA at lower nitrogen to phosphate ratios suggests its usefulness in developing more efficient and less toxic vectors for gene therapy. The comparison between star-shaped and linear polymers synthesized using this compound reveals insights into how polymer structure affects DNA binding and cytotoxicity, critical factors in gene delivery research (Liao et al., 2017).
Mecanismo De Acción
Safety and Hazards
The compound is classified as a flammable liquid (GHS02) and can cause eye irritation (GHS07) . It may also cause skin irritation and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
methyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2S3/c1-5-6-7-8-9-10-11-12-13-14-15-22-17(21)23-18(2,3)16(19)20-4/h5-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWLEOYMZVCNBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746464 | |
| Record name | Methyl 2-{[(dodecylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1088555-95-6 | |
| Record name | Methyl 2-{[(dodecylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



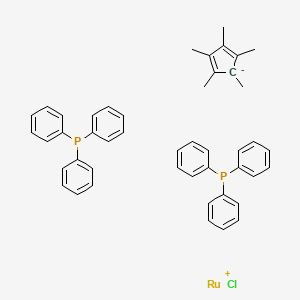
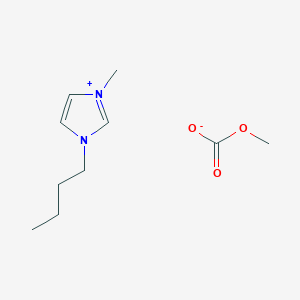
![Dichloro{(S)-(-)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}[(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II)](/img/structure/B6336305.png)
![Dicyclohexyl[9-(3-phenylpropyl)fluoren-9-yl]phosphonium tetrafluoroborate, 95% [cataCXium® FPrPh]](/img/structure/B6336318.png)
![Dicyclohexyl(9-butylfluoren-9-yl)phosphonium tetrafluoroborate, 95% [cataCXium© FBu]](/img/structure/B6336325.png)
![Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336333.png)
![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine tetrahydrochloride, 98% (S,S)-PDP](/img/structure/B6336337.png)
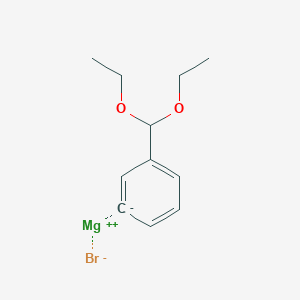
![Dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336357.png)
![1,1'-Bis{1-[(R)-ferrocenyl-2-(S)-ethyl-1-(diethylamino)phenyl]-(R)-phosphino}ferrocene, 97% Trifer](/img/structure/B6336370.png)
